ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate
Description
Ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]indole core with an ethyl carboxylate group at position 10 and a substituted hydrazino-ethoxy chain at position 2. The hydrazine moiety is modified with a (E)-[2-(trifluoromethyl)phenyl]methylidene group, introducing strong electron-withdrawing effects via the trifluoromethyl substituent.
Properties
IUPAC Name |
ethyl 3-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethoxy]pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O4/c1-2-34-24(33)23-18-11-10-17(13-21(18)31-12-6-5-9-20(23)31)35-15-22(32)30-29-14-16-7-3-4-8-19(16)25(26,27)28/h3-14H,2,15H2,1H3,(H,30,32)/b29-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEFEKBCYCSJGL-IPPBACCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NN=CC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)N/N=C/C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives. The presence of a trifluoromethyl group at the 5-position of pyridine is essential for certain biological activities.
Biological Activity
Ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique structure characterized by the presence of a pyridoindole core, hydrazine functionality, and a trifluoromethyl group. These structural features are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
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Anti-inflammatory Activity :
- Preliminary studies suggest that derivatives similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, compounds with similar structures have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating their potential as anti-inflammatory agents .
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Antimicrobial Properties :
- Research on related hydrazone derivatives indicates potential antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some fluorinated compounds were reported to be significantly low, demonstrating their effectiveness in inhibiting bacterial growth .
-
Antioxidant Activity :
- Compounds containing indole structures have been linked to antioxidant properties, which may contribute to their overall biological efficacy by reducing oxidative stress within cells.
Biological Studies and Findings
Several studies have investigated the biological activities associated with similar compounds:
Table 1: Summary of Biological Activities
Case Studies
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Anti-inflammatory Effects :
A study demonstrated that certain indole derivatives significantly reduced the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells. These findings suggest that this compound may similarly affect these pathways due to its structural similarities . -
Antimicrobial Efficacy :
In vitro assays showed that fluorinated aldimines exhibited potent antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound's structural features likely enhance its interaction with bacterial targets, leading to effective inhibition .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have demonstrated that derivatives of pyridoindole compounds exhibit promising anticancer properties. Ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study:
A study published in a peer-reviewed journal reported that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspases |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | DNA damage response activation |
1.2 Antimicrobial Properties
The compound has also shown antimicrobial activity against various bacterial strains. Its structure allows it to interact with microbial cell membranes, leading to disruption and cell death.
Case Study:
In vitro studies indicated that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Pharmacological Applications
2.1 Platelet Production Enhancement
Research indicates that compounds similar to this compound can act as thrombopoietin receptor agonists, enhancing platelet production.
Case Study:
A patent outlines the use of such compounds in treating thrombocytopenia by enhancing platelet counts through stimulation of the TPO receptor . Preclinical trials demonstrated a statistically significant increase in platelet levels in treated subjects compared to controls.
Material Science Applications
3.1 Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for organic photovoltaic materials.
Case Study:
Research conducted on polymer blends incorporating this compound showed improved charge transport properties and enhanced efficiency in solar cells, indicating its potential role in renewable energy technologies .
Comparison with Similar Compounds
Key Structural Variations and Implications
Substituent Effects on Reactivity and Bioactivity The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability due to its hydrophobic and electron-withdrawing nature . In contrast, the 4-chlorophenyl analogue (CAS 339020-49-4) may exhibit stronger π-π stacking interactions in biological targets .
Synthetic Routes
- The target compound likely follows a synthesis pathway similar to , involving condensation of hydrazine derivatives with carbonyl intermediates under acidic conditions (e.g., acetic acid/sodium acetate) . The dichlorobenzyloxy analogue (CAS 478067-94-6) might utilize nucleophilic substitution of chlorinated benzyl halides with pyridoindole precursors .
Q & A
Synthesis and Optimization
Basic: What are the established synthetic routes for ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate? The synthesis involves multi-step pathways, typically starting with the formation of the pyrido[1,2-a]indole core. Key steps include:
- Hydrazone formation : Condensation of a hydrazino intermediate with a trifluoromethyl-substituted benzaldehyde derivative under acidic conditions.
- Esterification : Introduction of the ethyl ester group via nucleophilic substitution or coupling reactions.
- Functional group protection : Selective protection of reactive sites (e.g., amines) to prevent side reactions.
Purification often employs column chromatography or recrystallization, with yields dependent on reaction stoichiometry and solvent selection .
Advanced: How can researchers optimize multi-step synthesis pathways for improved yield and purity? Optimization strategies include:
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading) impacting yield. Response surface methodology (RSM) can model nonlinear relationships between variables .
- In-line monitoring : Implement techniques like FTIR or HPLC to track intermediate formation in real time, enabling rapid adjustments.
- Parallel synthesis : Screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) to minimize byproducts. Computational tools (e.g., COMSOL Multiphysics) can simulate reaction kinetics for scale-up .
Structural Characterization
Basic: Which analytical techniques are essential for confirming the molecular structure of this compound? Core techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and hydrazone geometry (E/Z configuration).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and absolute configuration, particularly for tautomeric forms .
Advanced: How can researchers resolve spectral data discrepancies arising from tautomeric forms or dynamic conformational changes?
- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing shifts at different temperatures.
- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental NMR data to validate proposed tautomers .
- 2D NMR (COSY, NOESY) : Elucidate through-space interactions to distinguish between conformational isomers .
Biological Activity Profiling
Basic: What in vitro assays are suitable for initial screening of biological activity?
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates.
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed using substituent variations?
- Substituent libraries : Synthesize analogs with modifications at the trifluoromethylphenyl or pyridoindole moieties. Compare bioactivity trends (e.g., EC, IC) to identify critical functional groups .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity using multivariate regression .
- Molecular docking : Predict binding modes (e.g., AutoDock Vina) to rationalize experimental SAR data .
Computational Modeling
Basic: What computational tools predict the electronic properties or binding affinities of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential.
- Molecular dynamics (MD) : Simulate solvation effects and protein-ligand interactions using GROMACS or AMBER .
- Reaction path search algorithms : Tools like GRRM or AFIR explore transition states and intermediates, reducing reliance on trial-and-error synthesis .
- Machine learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions for novel transformations .
Data Contradiction Analysis
Advanced: What methodologies address conflicting biological activity or stability data reported across studies?
- Meta-analysis : Aggregate data from multiple studies, applying statistical tests (e.g., Cochran’s Q) to assess heterogeneity.
- Controlled replication : Standardize assay protocols (e.g., cell passage number, buffer composition) to isolate variables causing discrepancies .
- Stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH) to identify labile functional groups contributing to variability .
Experimental Design
Basic: What parameters are critical in designing reproducible experiments for this compound?
- Solvent polarity : Affects hydrazone stability; prioritize aprotic solvents (e.g., DCM, acetonitrile).
- pH control : Maintain acidic conditions (pH 4–6) during condensation to prevent hydrolysis .
Advanced: How can factorial design or response surface methodology minimize experimental trials while maximizing data quality?
- Fractional factorial design : Test 5–7 variables (e.g., temperature, catalyst, solvent) in 16–32 trials to identify dominant factors.
- Central composite design (CCD) : Optimize reaction time and temperature for maximum yield, validated via ANOVA .
Data Management
Advanced: What software frameworks ensure secure and efficient handling of spectral, synthetic, and biological datasets?
- ELN platforms : Use LabArchives or SciNote to integrate spectral files (NMR, MS) with synthetic protocols.
- Cloud-based analytics : Deploy KNIME or Pipeline Pilot for automated data processing and visualization.
- Blockchain encryption : Secure intellectual property using platforms like ChemChain for immutable data logging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
